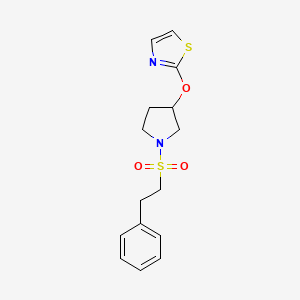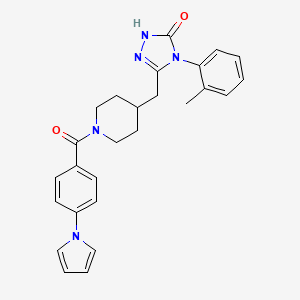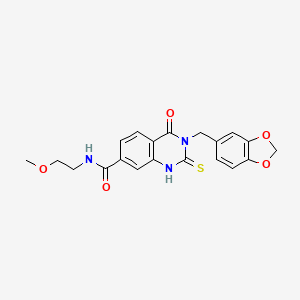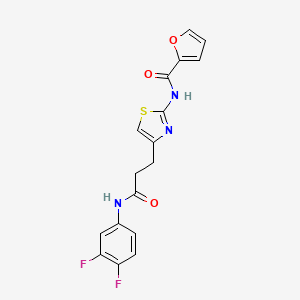
2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a thiazole ring, another important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, which allows for a variety of chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis process is influenced by steric factors and the spatial orientation of substituents . A study on the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been reported, indicating interesting antibacterial and antimycobacterial activity .Molecular Structure Analysis
The molecular formula of “2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is C15H18N2O3S2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely, rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The pyrrolidine ring also offers various possibilities for chemical reactions, especially due to the stereogenicity of carbons .Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in drugs is often associated with high bioavailability and the ability to interact with biological targets . The pyrrolidine ring in our compound could potentially be exploited to develop new therapeutic agents with improved pharmacokinetic profiles.
Pharmaceutical Development: Antioxidant Properties
Pyrrolidin-2-one derivatives, which are structurally related to our compound, have shown antioxidant activity . This suggests that our compound could be explored for its potential antioxidant properties, contributing to the development of treatments for oxidative stress-related conditions.
Analytical Chemistry: UV-Vis Spectroscopy of Pyrrolidine Compounds
The pyrrolidine ring can influence the UV-Vis absorption spectra of compounds. This effect can be utilized in analytical chemistry to develop new methods for the detection and quantification of substances containing the pyrrolidine ring .
Propriétés
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)20-15-16-8-10-21-15/h1-5,8,10,14H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLHTJPTPNPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)


![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)